Chemical structure of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone
Chemical structure of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone
An In-Depth Technical Guide to Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone (CAS No. 898794-66-6), a molecule of interest for its unique structural motifs relevant to medicinal chemistry and materials science. While specific literature on this compound is sparse, this document leverages established principles of organic synthesis and spectroscopic analysis to propose robust synthetic routes, predict detailed characterization data, and discuss its potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this compound and its analogs. We will explore plausible synthetic strategies, including Grignard-based and oxidation-based methodologies, provide detailed experimental protocols, and offer an in-depth analysis of its expected spectroscopic signature.
Molecular Overview and Structural Significance
Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone is a polyfunctional molecule featuring a distinct combination of a strained aliphatic ring, an aromatic system, and a ketone linker. Its structure, C₁₅H₂₀O, integrates several key components that are highly valued in modern drug discovery.
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Chemical Identity:
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IUPAC Name: 1-Cyclobutyl-3-(2,4-dimethylphenyl)propan-1-one
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CAS Number: 898794-66-6
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Molecular Formula: C₁₅H₂₀O
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Molecular Weight: 216.32 g/mol
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The primary structural features are:
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The Cyclobutane Ring: This four-membered carbocycle is increasingly utilized in medicinal chemistry as a bioisostere for larger or more flexible groups.[1] Its rigid, puckered conformation can lock pharmacophoric elements in a specific orientation, potentially enhancing binding affinity and selectivity for a biological target. Furthermore, cyclobutane scaffolds often improve metabolic stability compared to more common linear alkyl chains.[2][3]
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The Aryl Ketone Moiety: The ketone group serves as a versatile chemical handle for further synthetic elaboration and as a potential hydrogen bond acceptor in ligand-receptor interactions.
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The 2,4-Dimethylphenyl Group: This substituted aromatic ring provides a defined hydrophobic region and specific steric bulk, which can be crucial for optimizing interactions within a protein's binding pocket.
Caption: Key structural components of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone.
Plausible Synthetic Strategies
Two primary, reliable synthetic routes are proposed for the laboratory-scale preparation of the title compound. The choice between them may depend on the availability of starting materials and preferred experimental conditions.
Strategy A: Synthesis via Grignard Reaction with a Nitrile
This approach is a classic and powerful method for ketone synthesis, forming the crucial carbon-carbon bond between the cyclobutyl ring and the carbonyl carbon. The reaction involves the nucleophilic addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis of the resulting imine intermediate.[4][5]
Causality: The high nucleophilicity of the organomagnesium carbon atom is directed toward the electrophilic carbon of the nitrile group. The reaction halts after a single addition because the resulting intermediate is a negatively charged imine salt, which is unreactive toward a second equivalent of the Grignard reagent.[5] The subsequent hydrolysis step is essential to convert the imine to the desired ketone.
Caption: Workflow for the Grignard-based synthesis of the target ketone.
Strategy B: Synthesis via Oxidation of a Secondary Alcohol
This two-step strategy first constructs a secondary alcohol precursor and then oxidizes it to the target ketone. This method offers excellent control and typically proceeds with high yields, especially when using modern, mild oxidizing agents.[6]
Causality: The first step utilizes a Grignard reaction, where the 2-(2,4-dimethylphenyl)ethylmagnesium bromide acts as a nucleophile attacking the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde.[7][8] The second step involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the adjacent carbon) to form the C=O double bond. Mild oxidants like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are chosen because they are highly selective for the oxidation of secondary alcohols to ketones and prevent over-oxidation or other side reactions that can occur with harsher reagents like chromic acid.[9]
Caption: Workflow for the secondary alcohol oxidation synthesis route.
Structural Elucidation and Predicted Spectroscopic Data
Confirmation of the molecular structure would rely on a combination of standard spectroscopic techniques. Based on the known effects of the functional groups present, the following spectral data are predicted.
| Technique | Parameter | Predicted Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.0-7.1 ppm (m, 3H, Ar-H), ~2.95 ppm (t, 2H, -CO-CH₂-), ~2.85 ppm (t, 2H, -Ar-CH₂-), ~3.2 ppm (quintet, 1H, -CO-CH- of cyclobutyl), ~2.3 ppm (s, 3H, Ar-CH₃), ~2.2 ppm (s, 3H, Ar-CH₃), ~1.8-2.2 ppm (m, 6H, remaining cyclobutyl protons) |
| ¹³C NMR | Chemical Shift (δ) | ~210 ppm (C=O), ~136-138 ppm (quaternary Ar-C), ~126-132 ppm (Ar-C-H), ~45 ppm (-CO-CH₂-), ~48 ppm (-CO-CH- of cyclobutyl), ~28 ppm (-Ar-CH₂-), ~25 ppm (cyclobutyl CH₂), ~18 ppm (cyclobutyl CH₂), ~21 ppm (Ar-CH₃), ~19 ppm (Ar-CH₃) |
| IR | Wavenumber (cm⁻¹) | ~3050-2850 (C-H stretch, aliphatic & aromatic), ~1705 (strong, C=O stretch) , ~1610, 1480 (C=C stretch, aromatic) |
| Mass Spec. | m/z | 216.15 (M⁺, Molecular Ion) , 188 ([M-CO]⁺), 161 ([M-C₄H₇]⁺), 133 ([M-C₄H₇CO]⁺), 119 (dimethyltropylium ion) |
Note: These are predicted values and may vary slightly in experimental practice. Two-dimensional NMR techniques like COSY and HMBC would be essential for unambiguous assignment of all protons and carbons.[10]
Potential Applications in Drug Discovery
The unique topology of Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone makes it an attractive scaffold or intermediate for drug discovery programs.
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Scaffold Rigidity: The cyclobutane ring provides a conformationally restricted linker, which can be advantageous for optimizing ligand binding by reducing the entropic penalty upon binding.[1][2] This is in contrast to more flexible alkyl chains.
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Aryl Isostere: 1,3-disubstituted cyclobutanes can serve as non-planar bioisosteres for aromatic rings, offering a way to escape the "flatland" of many aromatic drug molecules. This can improve physicochemical properties such as solubility and reduce potential planarity-associated toxicity.[2]
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Vectorial Exploration of Binding Pockets: The defined geometry of the molecule allows for the precise positioning of the dimethylphenyl group into hydrophobic pockets of target proteins, while the ketone can be used as an anchor point or for further derivatization to explore other regions of the binding site.
This compound could serve as a key building block for synthesizing novel inhibitors of kinases, proteases, or G-protein coupled receptors (GPCRs), where a rigid hydrophobic moiety is often a key pharmacophoric feature.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of the title compound.
Protocol A: Synthesis via Grignard Reaction with a Nitrile
Step 1: Preparation of Cyclobutylmagnesium Bromide
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To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.67 g, 110 mmol).
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Add ~20 mL of anhydrous diethyl ether.
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In the dropping funnel, place a solution of cyclobutyl bromide (13.5 g, 100 mmol) in 80 mL of anhydrous diethyl ether.
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Add a small portion (~5 mL) of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and warmth), add a small crystal of iodine.
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Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent.[11]
Step 2: Reaction and Hydrolysis
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Cool the prepared Grignard solution to 0 °C in an ice bath.
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Slowly add a solution of 3-(2,4-dimethylphenyl)propanenitrile (15.9 g, 100 mmol) in 50 mL of anhydrous diethyl ether via the dropping funnel.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 3 hours.
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Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker.
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Slowly add 10% aqueous sulfuric acid with stirring until the magnesium salts dissolve and the solution becomes clear.
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Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.
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Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final ketone.[4]
Protocol B: Synthesis via Oxidation of a Secondary Alcohol
Step 1: Preparation of 1-Cyclobutyl-3-(2,4-dimethylphenyl)propan-1-ol
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Prepare 2-(2,4-dimethylphenyl)ethylmagnesium bromide from 2-(2,4-dimethylphenyl)ethyl bromide (21.3 g, 100 mmol) and magnesium (2.67 g, 110 mmol) in 100 mL of anhydrous THF, following a procedure analogous to Protocol A, Step 1.
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Cool the resulting Grignard solution to 0 °C.
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Add a solution of cyclobutanecarboxaldehyde (8.41 g, 100 mmol) in 40 mL of anhydrous THF dropwise.
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Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.
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Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
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Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate under reduced pressure to obtain the crude secondary alcohol, which can be used in the next step without further purification.[7]
Step 2: Oxidation to the Ketone
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Dissolve the crude alcohol from the previous step in 200 mL of dichloromethane (DCM).
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To this solution, add Pyridinium Chlorochromate (PCC) (32.3 g, 150 mmol) in one portion.
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Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction by TLC.
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Upon completion, dilute the mixture with 200 mL of diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts.
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Wash the silica plug with additional diethyl ether.
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Combine the filtrates and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure Cyclobutyl 2-(2,4-dimethylphenyl)ethyl ketone.[6][12]
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